(R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol

GPCR pharmacology adrenergic receptor biased agonism

(R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol (CAS 1213699-10-5), systematically named (2R)-2-amino-2-(2,5-dimethoxyphenyl)ethan-1-ol, is a single-enantiomer chiral β-amino alcohol with molecular formula C₁₀H₁₅NO₃ and molecular weight 197.23 g/mol. The compound features a 2,5-dimethoxy-substituted phenyl ring attached to the carbon bearing the primary amine at the benzylic position, with the terminal hydroxyl group completing the ethanolamine side chain.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B12960086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(CO)N
InChIInChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1
InChIKeyZEXUYASSODBCDB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol: Chiral β-Amino Alcohol for Receptor-Targeted Research and Asymmetric Synthesis


(R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol (CAS 1213699-10-5), systematically named (2R)-2-amino-2-(2,5-dimethoxyphenyl)ethan-1-ol, is a single-enantiomer chiral β-amino alcohol with molecular formula C₁₀H₁₅NO₃ and molecular weight 197.23 g/mol . The compound features a 2,5-dimethoxy-substituted phenyl ring attached to the carbon bearing the primary amine at the benzylic position, with the terminal hydroxyl group completing the ethanolamine side chain. This places the amine—rather than the hydroxyl—at the benzylic position, distinguishing it structurally from the regioisomeric drug metabolite desglymidodrine (2-amino-1-(2,5-dimethoxyphenyl)ethanol) [1]. The (R) absolute configuration at the chiral center (C-2) is confirmed by the isomeric SMILES notation COC1=CC(=C(C=C1)OC)[C@H](CO)N . The compound is supplied as a research chemical at ≥98% purity (achiral HPLC) and is available as the free base or hydrochloride salt .

Why (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol Cannot Be Replaced by Desglymidodrine or Racemic Mixtures


Substituting this compound with desglymidodrine (2-amino-1-(2,5-dimethoxyphenyl)ethanol) or its racemate introduces two orthogonal sources of functional divergence. First, the regioisomeric placement of the amine at the benzylic 2-position versus the hydroxyl at the 1-position fundamentally alters the pharmacophore: the 2-amino-2-arylethanol scaffold is associated with β₂-adrenoceptor biased agonism [1], whereas the 2-amino-1-arylethanol scaffold of desglymidodrine drives selective α₁-adrenoceptor agonism with pKi values of 5.89 (α₁A), 5.16 (α₁B), and 5.78 (α₁D) . Second, enantiomeric configuration is pharmacologically decisive in this compound class—studies on the structurally related desglymidodrine demonstrated that vasoconstrictor activity resides exclusively in the (−)-enantiomer, with the (+)-enantiomer showing no measurable activity in rabbit thoracic aorta assays [2]. Using a racemate or the wrong enantiomer therefore risks complete loss of target engagement or introduction of confounding off-target effects.

Quantitative Differentiation Evidence for (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol


Regioisomeric Pharmacophore Scaffold Determines Divergent GPCR Selectivity: 2-Amino-2-aryl vs. 2-Amino-1-aryl Architecture

The target compound's 2-amino-2-arylethanol scaffold (amine at the benzylic position) is mechanistically associated with β₂-adrenoceptor (β₂-AR) biased agonism, as demonstrated in a systematic evaluation of ~150 compounds where 2-amino-2-phenylethanol derivatives were identified as a privileged scaffold for β-arrestin-biased β₂-AR agonism distinct from the 2-amino-1-phenylethanol series [1]. In contrast, the regioisomeric comparator desglymidodrine (2-amino-1-(2,5-dimethoxyphenyl)ethanol) is a selective α₁-adrenoceptor agonist with no reported β₂-AR activity [2][3]. This scaffold-dependent receptor selectivity divergence means the two regioisomers are not functionally interchangeable for any receptor-targeted study.

GPCR pharmacology adrenergic receptor biased agonism scaffold hopping

Computed Lipophilicity (LogP) Differentiation: Target LogP 0.70 vs. Desglymidodrine LogP 0.15

The target (R)-enantiomer exhibits a computed LogP of 0.70 (cLogP) , whereas desglymidodrine has a predicted LogP of 0.15 (ChemAxon) [1] and a ZINC-calculated LogP of 0.696 [2]. This ~0.55 log unit difference in lipophilicity (when using the ChemAxon value) translates to an approximately 3.5-fold higher octanol-water partition coefficient for the target compound, reflecting the structural consequence of shifting the primary amine from the terminal position (desglymidodrine) to the benzylic position adjacent to the aromatic ring (target). The benzylic amine in the target compound experiences reduced hydration and greater intramolecular hydrophobic shielding from the 2,5-dimethoxyphenyl moiety.

physicochemical property lipophilicity membrane permeability drug-likeness

Enantiomeric Configuration Determines Pharmacological Activity: Lessons from the Structurally Related Desglymidodrine System

In the closely related 2-amino-1-(2,5-dimethoxyphenyl)ethanol (desglymidodrine) system, Quaglia et al. (2004) demonstrated through enantiomeric resolution on Chiralcel OD-H followed by in vitro pharmacological testing on rabbit descending thoracic aorta that vasoconstrictor activity is due exclusively to the (−)-enantiomer; neither the (+)-enantiomer nor the racemate showed equivalent potency [1]. This establishes a class-level principle that the absolute configuration at the chiral carbon bearing the benzylic substituent is a binary determinant of target engagement in dimethoxyphenyl-aminoethanol compounds. The (R)-enantiomer supplied here (CAS 1213699-10-5) provides a defined, single-configuration starting material, eliminating the ambiguity inherent in racemic mixtures where the distomer may contribute confounding antagonism, off-target binding, or assay interference.

chiral pharmacology enantioselective activity stereochemistry eutomer/distomer

2,5-Dimethoxy Substitution Pattern Confers Distinct Electronic Profile Compared with Other Dimethoxy Regioisomers

The 2,5-dimethoxy substitution pattern on the phenyl ring is recognized in medicinal chemistry as a privileged motif for serotonergic receptor engagement, particularly at 5-HT₂A and 5-HT₂C subtypes [1][2]. In the context of β-oxygenated phenethylamine analogs, Glennon et al. (2004) demonstrated that the 2,5-dimethoxy substitution pattern combined with appropriate side-chain functionality yields compounds with nanomolar affinity at 5-HT₂A receptors [1]. Alternative dimethoxy regioisomers such as 2,4-dimethoxy (e.g., 2-amino-2-(2,4-dimethoxyphenyl)ethanol, PubChem SID) and 3,4-dimethoxy (e.g., 1-(3,4-dimethoxyphenyl)-2-aminoethanol) exhibit different electronic distributions on the aromatic ring: the 2,5-pattern places electron-donating methoxy groups in a para-relationship to each other, producing a distinct dipole moment and HOMO/LUMO frontier orbital distribution that affects π-stacking interactions with aromatic receptor residues.

substituent effect SAR methoxy positioning serotonin receptor

Procurement-Grade Differentiation: Research-Use Single Enantiomer vs. Pharmaceutical Reference Standard

The target compound, (R)-2-amino-2-(2,5-dimethoxyphenyl)ethanol, is supplied as a research-grade single enantiomer (≥98% purity by achiral HPLC) available from specialized chemical suppliers . In contrast, desglymidodrine is available as a USP Pharmaceutical Secondary Standard and ISO 17034/ISO/IEC 17025 Certified Reference Material (CRM) from Sigma-Aldrich [1], and as a USP Reference Standard for compendial quality testing . These represent fundamentally different procurement categories: the target compound serves as a chiral building block and pharmacological probe, while desglymidodrine is primarily positioned as an analytical reference standard for midodrine-related quality control. The target compound's availability as the single (R)-enantiomer free base (CAS 1213699-10-5) and hydrochloride salt (CAS 1391473-24-7) provides formulation flexibility not available with the racemic desglymidodrine reference standard.

chemical procurement reference standard enantiomeric purity analytical quality

Optimal Research and Industrial Application Scenarios for (R)-2-Amino-2-(2,5-dimethoxyphenyl)ethanol


β₂-Adrenoceptor Biased Agonist Development Using the 2-Amino-2-arylethanol Scaffold

Investigators pursuing β-arrestin-biased β₂-adrenoceptor agonists for heart failure or asthma can employ (R)-2-amino-2-(2,5-dimethoxyphenyl)ethanol as a chiral starting scaffold for SAR exploration. The 2-amino-2-arylethanol architecture has been validated across ~150 compounds as a privileged scaffold for β₂-AR biased agonism, with lead compounds achieving quantifiable bias factors in cAMP versus β-arrestin recruitment assays [1]. The 2,5-dimethoxy substitution provides a modifiable aromatic core for probing substituent effects on bias and selectivity. The defined (R)-configuration ensures that any observed activity arises from a single stereoisomer, avoiding the confounding effects of racemic mixtures as documented in the desglymidodrine literature [2].

Asymmetric Synthesis and Chiral Ligand Development

The compound serves as a chiral 1,2-amino alcohol building block for synthesizing enantiopure ligands for asymmetric catalysis. The benzylic amine and terminal hydroxyl provide two orthogonal functionalization handles (acylation at the amine; esterification or oxidation at the hydroxyl), while the 2,5-dimethoxyphenyl group offers steric bulk and potential for secondary π-stacking interactions with substrates. The 2-amino-2-arylethanol scaffold is accessible via patented Raney nickel/cobalt catalytic hydrogenation of α-hydroxyketoximes [3], establishing a well-characterized synthetic provenance for derivative chemistry. The computed LogP of 0.70 and TPSA of 64.71 Ų place the compound within favorable drug-like property space for further elaboration.

Serotonergic and Dopaminergic Receptor Pharmacology Studies

The 2,5-dimethoxyphenyl motif is a validated pharmacophore for serotonin 5-HT₂ receptor engagement, as established in the β-oxygenated phenethylamine analog series [4]. Combined with the β-amino alcohol scaffold, this compound provides a unique probe for investigating mixed serotonergic/adrenergic polypharmacology, particularly for distinguishing 5-HT₂A-mediated effects from α₁-adrenoceptor-mediated effects. Unlike desglymidodrine (a clean α₁-agonist), the 2-amino-2-arylethanol scaffold may simultaneously engage both receptor classes, enabling studies of functional selectivity and crosstalk. The single (R)-enantiomer is critical because enantiomeric configuration can determine agonist versus antagonist behavior at aminergic GPCRs [2].

Metabolite Identification and Analytical Method Development for Chiral Amino Alcohols

As a structurally distinct isomer of the clinically relevant metabolite desglymidodrine, this compound is valuable as a system suitability marker or isomer discrimination standard in chiral HPLC method development. The regioisomeric difference (amine at 2-position vs. 1-position) provides a clear chromatographic challenge for evaluating stationary phase selectivity, while the single (R)-configuration allows assessment of enantiomeric resolution efficiency. The hydrochloride salt form (CAS 1391473-24-7) provides water-soluble material suitable for aqueous mobile phase method development. This application leverages the compound's unique structural identity as a non-pharmacopeial isomer of a regulated pharmaceutical metabolite.

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